1-methyl-4-nitro-1H-pyrazole-3,5-dicarboxylic acid
Overview
Description
1-Methyl-4-nitro-1H-pyrazole-3,5-dicarboxylic acid is a heterocyclic compound that belongs to the pyrazole family. Pyrazoles are known for their versatile applications in organic synthesis and medicinal chemistry. This compound is characterized by the presence of a nitro group and two carboxylic acid groups attached to the pyrazole ring, making it a valuable intermediate in the synthesis of more complex molecules .
Preparation Methods
The synthesis of 1-methyl-4-nitro-1H-pyrazole-3,5-dicarboxylic acid can be achieved through various synthetic routes. One common method involves the reaction of 3,5-dimethylpyrazole with nitric acid to introduce the nitro group, followed by oxidation to form the carboxylic acid groups . Industrial production methods often involve multi-step processes that include nitration, oxidation, and purification steps to obtain the desired compound with high purity .
Chemical Reactions Analysis
1-Methyl-4-nitro-1H-pyrazole-3,5-dicarboxylic acid undergoes several types of chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Substitution: The carboxylic acid groups can participate in esterification reactions to form esters.
Condensation: The compound can undergo condensation reactions with amines to form amides.
Common reagents used in these reactions include reducing agents like hydrogen gas or sodium borohydride for reduction, alcohols for esterification, and amines for condensation reactions. The major products formed from these reactions include amino derivatives, esters, and amides .
Scientific Research Applications
1-Methyl-4-nitro-1H-pyrazole-3,5-dicarboxylic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: It serves as an intermediate in the synthesis of pharmaceutical compounds with potential therapeutic effects.
Mechanism of Action
The mechanism of action of 1-methyl-4-nitro-1H-pyrazole-3,5-dicarboxylic acid involves its interaction with specific molecular targets and pathways. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The carboxylic acid groups can form hydrogen bonds with target molecules, influencing their activity and stability .
Comparison with Similar Compounds
1-Methyl-4-nitro-1H-pyrazole-3,5-dicarboxylic acid can be compared with other similar compounds, such as:
1-Methyl-4-nitro-3-propyl-1H-pyrazole-5-carboxylic acid: This compound has a similar structure but with a propyl group instead of a carboxylic acid group, leading to different chemical properties and applications.
3,5-Dimethylpyrazole: This compound lacks the nitro and carboxylic acid groups, making it less reactive and suitable for different types of chemical reactions.
The uniqueness of this compound lies in its combination of functional groups, which provides a balance of reactivity and stability, making it a valuable intermediate in various synthetic processes .
Properties
IUPAC Name |
1-methyl-4-nitropyrazole-3,5-dicarboxylic acid | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5N3O6/c1-8-4(6(12)13)3(9(14)15)2(7-8)5(10)11/h1H3,(H,10,11)(H,12,13) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MJLKEYGTMZKPAL-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=C(C(=N1)C(=O)O)[N+](=O)[O-])C(=O)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5N3O6 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
215.12 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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